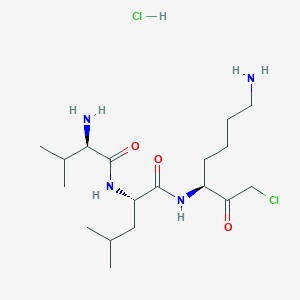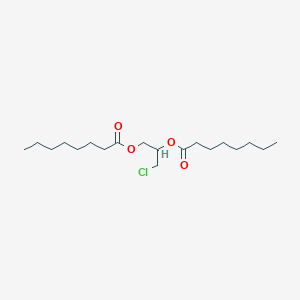
2-(Aminomethyl)-5-fluorobenzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(aminomethyl)-5-fluorobenzenethiol is an organic compound that features both an aminomethyl group and a fluorine atom attached to a benzene ring with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-5-fluorobenzenethiol typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 2-(aminomethyl)-5-fluorobenzenethiol may involve large-scale chemical reactors and continuous flow processes. The use of environmentally friendly reagents and adherence to green chemistry principles is emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-5-fluorobenzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the aminomethyl group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution of the fluorine atom can result in various substituted benzene derivatives .
Scientific Research Applications
2-(aminomethyl)-5-fluorobenzenethiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-5-fluorobenzenethiol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and stability. The thiol group can interact with metal ions and other thiol-containing compounds, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(aminomethyl)-5-hydroxybenzenethiol
- 2-(aminomethyl)-5-chlorobenzenethiol
- 2-(aminomethyl)-5-bromobenzenethiol
Uniqueness
2-(aminomethyl)-5-fluorobenzenethiol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its analogs with different halogens or hydroxyl groups .
Properties
CAS No. |
717092-78-9 |
|---|---|
Molecular Formula |
C7H8FNS |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-(aminomethyl)-5-fluorobenzenethiol |
InChI |
InChI=1S/C7H8FNS/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H,4,9H2 |
InChI Key |
NPCODDYTBZZKTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)S)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)






